Bienvenue dans la boutique en ligne BenchChem!

Chlorambucil sodium salt

Aqueous solubility Salt form selection Formulation development

Unlike the practically water-insoluble free acid (<0.1 mg/mL), this freely soluble sodium salt is mandatory for aqueous-based formulation development, parenteral delivery research, and compendial analytical applications per EP/USP monographs. Essential for ANDA method validation, HPLC impurity profiling, and dissolution testing. Supplied with comprehensive COA and full analytical data packages, ensuring regulatory compliance for pharmaceutical QC laboratories.

Molecular Formula C14H18Cl2NNaO2
Molecular Weight 326.2 g/mol
CAS No. 1030-06-4
Cat. No. B094812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorambucil sodium salt
CAS1030-06-4
Molecular FormulaC14H18Cl2NNaO2
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+]
InChIInChI=1S/C14H19Cl2NO2.Na/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19;/h4-7H,1-3,8-11H2,(H,18,19);/q;+1/p-1
InChIKeyMXPCUEIEUDJYAC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes125 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorambucil Sodium Salt (CAS 1030-06-4): Water-Soluble Nitrogen Mustard Alkylating Agent for Oncology Research, Formulation Development, and Pharmaceutical QC


Chlorambucil sodium salt (CAS 1030-06-4; molecular formula C₁₄H₁₈Cl₂NNaO₂; molecular weight 326.2 g/mol) is the sodium carboxylate salt of the aromatic nitrogen mustard alkylating agent chlorambucil [1]. The parent free acid (CAS 305-03-3; pKa ≈ 5.75) is practically insoluble in water at neutral pH, while the sodium salt form markedly increases aqueous solubility—a property that distinguishes it for aqueous-based formulation development, parenteral delivery research, and compendial analytical reference standard applications [2]. As an alkylating agent, the compound exerts antitumor activity through bifunctional DNA alkylation and interstrand crosslink formation, and is clinically established for the treatment of chronic lymphocytic leukemia (CLL), Hodgkin and non-Hodgkin lymphomas . The sodium salt is specifically recognized in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs as a reference standard form for analytical method development, method validation, and quality control applications in ANDA submissions and commercial pharmaceutical production .

Why Chlorambucil Free Acid Cannot Substitute for the Sodium Salt in Aqueous Applications: Physicochemical and Formulation Consequences


The free acid form of chlorambucil (CAS 305-03-3) and its sodium salt (CAS 1030-06-4) are not interchangeable in aqueous-based workflows. The free acid exhibits water solubility below 0.1 mg/mL at 72°F and is classified as practically insoluble in water, necessitating organic solvents such as ethanol, acetone, or chloroform for dissolution [1]. In contrast, conversion to the sodium carboxylate salt form yields a compound that is freely soluble in water—a binary differentiation that directly determines suitability for aqueous formulation development, parenteral administration research, and analytical methods employing aqueous mobile phases [2]. The clinical significance of this distinction is underscored by the fact that the instability of chlorambucil in aqueous solution has historically prevented development of a parenteral formulation; the sodium salt's enhanced aqueous solubility is a prerequisite for such formulation strategies, including the lipid-alcohol parenteral compositions described in patent literature [3]. Furthermore, the sodium salt is the designated form referenced in EP and USP monographs for analytical standard applications, making it the required procurement choice for pharmaceutical QC laboratories conducting ANDA-related method validation [1]. It should be noted that the majority of peer-reviewed comparative pharmacological data—including cytotoxicity, DNA crosslinking, and pharmacokinetic studies—was generated using chlorambucil free acid rather than the sodium salt specifically; however, upon dissolution in aqueous media at physiological pH, both forms yield the identical pharmacologically active anionic species.

Quantitative Differentiation Evidence for Chlorambucil Sodium Salt (CAS 1030-06-4): Head-to-Head Comparisons Against Free Acid, Melphalan, and In-Class Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid—A Binary Gate for Aqueous Formulation and Analytical Workflow Enablement

The sodium salt of chlorambucil is freely soluble in water, whereas the free acid form is practically insoluble in water, with a quantitatively measured aqueous solubility of less than 0.1 mg/mL at 72°F (22°C) as reported in the NTP 1992 dataset [1]. This represents a solubility enhancement from the sub-millimolar range to freely soluble status upon salt formation. The free acid requires organic solvents for dissolution—specifically, at 20°C it is soluble in 1.5 parts ethanol, 2 parts acetone, 2.5 parts chloroform, or 2 parts ethyl acetate—while the sodium salt dissolves directly in water without organic co-solvents [2]. This is not merely a quantitative improvement; it is a binary functional gate that determines whether aqueous-compatible workflows are feasible at all [3].

Aqueous solubility Salt form selection Formulation development Parenteral delivery Analytical method development

Oral Pharmacokinetic Predictability: Chlorambucil Delivers 3–4× Higher Plasma Exposure Than Melphalan at Equivalent Dosing with Superior Inter-Patient Consistency

In a direct comparative pharmacokinetic study conducted by Alberts et al. (1980) in patients with hematologic malignancies and solid tumors, orally administered chlorambucil at a standard dose of 0.6 mg/kg demonstrated a mean peak plasma concentration (Cmax) and area under the plasma disappearance curve (AUC) that were 3–4 times greater than those observed in patients receiving melphalan at the same dose [1]. Critically, melphalan exhibited extremely variable systemic availability between patients—a phenomenon not observed with chlorambucil and not attributable to tablet formulation issues [1]. Chlorambucil's greater in vitro stability, more rapid and predictable systemic appearance after oral dosing, and extremely low urinary excretion were identified as key pharmacokinetic advantages, making it a more predictable alkylating agent for clinical use than melphalan, especially for patients with reduced renal function [1].

Pharmacokinetics Oral bioavailability Cmax AUC Melphalan comparison Inter-patient variability

Gastrointestinal Absorption Mechanism: Chlorambucil's Passive Diffusion Confers Food- and Inhibitor-Independent Uptake Compared to Melphalan's Energy-Dependent Active Transport

Using an in situ rat intestinal perfusion model, Adair et al. (1986) demonstrated a fundamental mechanistic difference in the gastrointestinal absorption of chlorambucil versus melphalan [1]. Chlorambucil absorption was 1.47% ± 0.17% per cm gut length in control segments and remained statistically unchanged after pretreatment with the metabolic inhibitors 2,4-dinitrophenol (DNP: 1.49% ± 0.06% cm⁻¹) and carbonylcyanide-M-chlorophenyl-hydrazone (CCCP: 1.58% ± 0.23% cm⁻¹), confirming passive diffusion as the uptake mechanism [1]. In contrast, melphalan absorption decreased significantly from 1.22% ± 0.25% cm⁻¹ (control) to 0.59% ± 0.13% cm⁻¹ with DNP and 0.45% ± 0.07% cm⁻¹ with CCCP (P<0.01), demonstrating dependence on an energy-dependent transport system [1]. This mechanistic divergence has direct clinical implications: melphalan bioavailability is reduced under non-fasting conditions due to competitive inhibition by dietary amino acids at the active transporter, whereas chlorambucil absorption is not affected by food intake through this mechanism [1].

Gastrointestinal absorption Passive diffusion Active transport Metabolic inhibitors Food effect Bioavailability

Cytotoxicity Time-Dependence Profile: Chlorambucil Exhibits Superior Activity Under Prolonged Incubation via Active Metabolite Generation, Contrasting with Melphalan's Short-Exposure Advantage

Ehrsson et al. (1988) conducted a systematic concentration-time relationship analysis comparing the cytotoxicities of chlorambucil and melphalan against peripheral lymphoblasts in vitro, using inhibition of [³H]methylthymidine incorporation as the cytotoxicity endpoint [1]. The study revealed a divergent time-dependence profile: melphalan showed lower cytotoxicity at short exposure times and high drug concentrations, whereas chlorambucil exhibited higher cytotoxicity at longer exposure times [1]. Critically, chlorambucil's enhanced long-exposure cytotoxicity was accounted for by the formation and cytotoxic activity of monohydroxy chlorambucil—a hydrolytic metabolite generated progressively in the incubation system that contributes additional antineoplastic activity beyond the parent compound [1]. This metabolite-dependent amplification of cytotoxicity over time represents a mechanistic advantage for chlorambucil in scenarios involving prolonged target exposure, as the drug effectively generates a second active species in situ.

Cytotoxicity time-dependence Lymphoblasts Nitrogen mustard Monohydroxy metabolite Concentration-time relationship Melphalan

DNA Interstrand Crosslinking Efficiency Correlates with Biological Activity but Diverges from Chemical Reactivity Predictions: Three-Way Comparison of Melphalan, Chlorambucil, and BAM

Sunters et al. (1992) compared three aniline mustards—melphalan (L-PAM), chlorambucil (CHL), and 4-[bis(2-chloroethyl)amino] benzoic acid (BAM)—on the basis of in vitro cytotoxicity (LS174T colonic adenocarcinoma and K562 leukemic cell lines), DNA interstrand crosslinking (by alkaline elution), and DNA sequence selectivity [1]. The observed order of cytotoxicity was L-PAM > CHL > BAM in both cell lines [1]. This empirically determined order differed fundamentally from the order that would be predicted from simple chemical reactivity or hydrolysis rate parameters (which would predict CHL > L-PAM > BAM)—parameters previously used as indicators of biological potency for aromatic nitrogen mustards [1]. DNA interstrand crosslinking ability, measured in both intact cells and isolated DNA, showed a strong correlation with IC₅₀ values and correctly predicted the biological activity ranking, whereas simple chemical reactivity or hydrolysis rate did not [1]. At equivalent levels of guanine N-7 alkylation, no significant difference in DNA sequence selectivity was observed among the three agents [1].

DNA interstrand crosslinking Alkaline elution IC50 correlation Guanine N-7 alkylation Sequence selectivity Chemical reactivity

Compendial Reference Standard Designation: Sodium Salt as the Pharmacopeial Form for ANDA Method Validation and Pharmaceutical QC Workflows

Chlorambucil sodium salt (CAS 1030-06-4) is the specific chemical form designated in both the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for use as a reference standard in analytical applications [1]. The EP nomenclature designates the compound as '4-[4-[Bis(2-Chloroethyl)amino]phenyl]butanoic acid Sodium salt (as per EP),' while the USP designation is '4-[p-[Bis(2-chloroethyl)amino]phenyl]butyric acid Sodium salt (as per USP)' . This compendial recognition directly enables its use in analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial pharmaceutical production of chlorambucil-containing drug products [1]. The sodium salt form provides a homogeneous, well-characterized reference material with traceability to primary pharmacopeial standards, supplied with comprehensive certificates of analysis (COA) meeting regulatory requirements . While the free acid serves as the active pharmaceutical ingredient (API) in oral solid dosage forms, the sodium salt is the required form for aqueous-based analytical procedures specified in compendial monographs, including the USP assay method which employs aqueous sodium hydroxide titration [1].

Reference standard European Pharmacopoeia United States Pharmacopeia ANDA Method validation Quality control

High-Value Application Scenarios for Chlorambucil Sodium Salt (CAS 1030-06-4) Derived from Quantitative Differentiation Evidence


Parenteral and Aqueous-Based Formulation Development Leveraging Sodium Salt Water Solubility

The sodium salt's freely water-soluble profile directly enables formulation development activities that are impossible with the free acid. As evidenced by the binary solubility differentiation—freely soluble (sodium salt) versus <0.1 mg/mL at 72°F (free acid)—the sodium salt is the mandatory starting material for any aqueous-based drug delivery system [1]. This includes parenteral emulsion and nanoemulsion formulations (such as PEG-modified long-circulating nanoemulsions that achieve 97% drug encapsulation with oil droplet sizes <200 nm and 2.7-fold higher AUC compared to chlorambucil solution [2]), lipid nanosphere complexes for intravenous administration, and sub-microemulsion systems with pH-optimized entrapment efficiency [1]. The patent literature explicitly identifies water-soluble chlorambucil forms as essential components of parenteral compositions designed for dilution with normal saline or dextrose infusion fluids prior to patient administration [3].

Preclinical Oral Pharmacology Studies Requiring Predictable Systemic Exposure and Minimal Food-Effect Confounding

For in vivo pharmacology studies employing oral dosing, chlorambucil (and by extension its sodium salt, which converts to the same active species upon dissolution) offers two quantitative advantages over melphalan: (i) 3–4-fold higher Cmax and AUC at equivalent oral doses of 0.6 mg/kg, and (ii) absorption via passive diffusion that is insensitive to metabolic inhibitors and dietary amino acid competition [1]. The absorption mechanism study demonstrated that chlorambucil absorption (1.47% ± 0.17% cm⁻¹) is unaffected by DNP or CCCP pretreatment, whereas melphalan absorption decreases by 52–63% under identical conditions (P<0.01) [2]. This translates to reduced inter-animal pharmacokinetic variability and diminished dependence on strict fasting protocols in experimental designs, simplifying dose-response study execution and improving data reproducibility [1].

Pharmaceutical Quality Control and ANDA Submission Support Requiring Compendial Reference Standards

The sodium salt's explicit designation in EP and USP monographs makes it the required procurement choice for pharmaceutical QC laboratories conducting analytical method development, method validation (AMV), and stability studies in support of ANDA submissions for generic chlorambucil products [1]. The compound is supplied with comprehensive certificates of analysis and full analytical data packages meeting regulatory requirements, with traceability to primary pharmacopeial standards [2]. This scenario encompasses HPLC impurity profiling, dissolution testing method development, assay validation per USP monograph specifications (which employs aqueous sodium hydroxide titration), and forced degradation studies—all of which require the water-soluble sodium salt form for aqueous-based analytical procedures [1].

Comparative Mechanistic Oncology Research Utilizing Chlorambucil as a Defined Intermediate-Activity Nitrogen Mustard

For academic and industrial oncology research groups studying nitrogen mustard structure-activity relationships, chlorambucil occupies a mechanistically informative intermediate position. The Sunters et al. (1992) three-way comparison established that DNA interstrand crosslinking ability—not simple chemical reactivity—predicts biological activity, with the empirically determined cytotoxicity ranking L-PAM > CHL > BAM diverging from the chemical reactivity-predicted ranking CHL > L-PAM > BAM [1]. The Ehrsson et al. (1988) time-dependence study further demonstrated that chlorambucil's cytotoxicity amplifies over prolonged exposure via active monohydroxy metabolite accumulation, distinguishing it from melphalan's short-exposure advantage [2]. These complementary mechanistic features, combined with the pharmacokinetic predictability advantages over melphalan (3–4× higher Cmax/AUC and passive absorption [3]), position the compound as a graded comparator for probing the relationships between chemical structure, DNA crosslinking efficiency, cellular pharmacokinetics, and antitumor activity across the nitrogen mustard class.

Quote Request

Request a Quote for Chlorambucil sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.